2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, a fluorobenzyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzyl urea intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include fluorobenzyl bromide, urea, and tetrazole derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to certain proteins or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl urea: Shares the fluorobenzyl and urea moieties but lacks the tetrazole ring.
Tetrazole derivatives: Compounds with similar tetrazole structures but different substituents.
Fluorobenzyl derivatives: Compounds with the fluorobenzyl group but different functional groups.
Uniqueness
2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is unique due to the combination of its fluorobenzyl, urea, and tetrazole moieties
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-25(2)17(27)16-22-24-26(23-16)15-9-7-14(8-10-15)21-18(28)20-11-12-3-5-13(19)6-4-12/h3-10H,11H2,1-2H3,(H2,20,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZCYWKWAFMTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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